Lipophilicity Modulation: 6-Methoxy Substitution Elevates Calculated XLogP3-AA Value
The 6-methoxy substitution on the benzothiazole core confers enhanced lipophilicity to CAS 436086-78-1. The compound exhibits a calculated XLogP3-AA value of 1.6 [1]. This positions the compound within a lipophilicity range that, based on class-level SAR studies of benzothiazole derivatives, is associated with favorable balance between binding affinity and non-specific binding characteristics. Studies on iodinated benzothiazole derivatives have demonstrated that compounds with logP values in the 1.65–3.90 range exhibit optimal profiles, as increasing lipophilicity improves target affinity while simultaneously elevating non-specific binding [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Benzothiazole derivative class with high binding affinity and moderate lipophilicity (logP 1.65–3.90) |
| Quantified Difference | Target compound lipophilicity approaches the lower bound of the favorable range identified for benzothiazole ligands |
| Conditions | XLogP3 3.0 computational prediction (PubChem release 2021.05.07) |
Why This Matters
This lipophilicity value informs researchers that CAS 436086-78-1 resides near the lower bound of the optimal lipophilicity range for benzothiazole-based ligands, suggesting potentially lower non-specific binding than more lipophilic analogs while maintaining sufficient membrane permeability.
- [1] PubChem. (2026). Compound Summary for CID 847272: 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid. XLogP3-AA computed property. View Source
- [2] Wang, Y., et al. (2003). Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. Journal of Molecular Neuroscience, 20(3), 255–260. View Source
